molecular formula C18H22ClN5 B6140918 N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine

Cat. No. B6140918
M. Wt: 343.9 g/mol
InChI Key: XDHCDICVFYYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. It also has a dimethylamino group and a chlorophenyl group attached to it .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine”:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Properties

The compound has been studied for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. It works by interfering with the DNA replication process in cancer cells, thereby preventing their growth and inducing apoptosis. Studies have shown its efficacy against various cancer cell lines, including breast and lung cancer .

Antiviral Applications

Research has explored the antiviral potential of this compound, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes. This makes it a potential candidate for treating viral infections such as influenza and possibly even emerging viral threats .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

This compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. Its antioxidant activity also suggests potential applications in neuroprotection and the treatment of oxidative stress-related diseases .

Antimalarial Potential

Studies have shown that the compound exhibits antimalarial activity by targeting the Plasmodium species responsible for malaria. It interferes with the parasite’s life cycle, reducing its ability to multiply and cause infection. This makes it a promising candidate for developing new antimalarial drugs .

Antileishmanial Activity

The compound has also been investigated for its antileishmanial properties. It has shown effectiveness against Leishmania parasites, which cause leishmaniasis. The compound’s mechanism involves disrupting the parasite’s metabolic processes, leading to its death. This application is particularly important for developing treatments for neglected tropical diseases .

Catalytic Applications

Beyond its biological activities, the compound has been studied for its potential in catalysis. Its unique structure allows it to act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. This makes it valuable in industrial applications where efficient and selective catalysts are required .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, causing a variety of changes . These changes can include alterations in cell signaling, gene expression, and other cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect a variety of pathways, including those involved in cell proliferation, survival, and apoptosis

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Future Directions

The pyrazolo[1,5-a]pyrimidine core is a promising scaffold for the development of new therapeutic agents. Future research could focus on synthesizing derivatives of this compound and testing their biological activities .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)13(2)17(22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCDICVFYYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

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